2-Bromo-1-(trifluoromethyl)-4-vinylbenzene
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Overview
Description
2-Bromo-1-(trifluoromethyl)-4-vinylbenzene is an organic compound characterized by the presence of bromine, trifluoromethyl, and vinyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(trifluoromethyl)-4-vinylbenzene typically involves the bromination of 1-(trifluoromethyl)-4-vinylbenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(trifluoromethyl)-4-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or radicals.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Catalysts like palladium or platinum may be employed to facilitate the addition of various groups to the vinyl moiety.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can result in the formation of saturated compounds.
Scientific Research Applications
2-Bromo-1-(trifluoromethyl)-4-vinylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(trifluoromethyl)-4-vinylbenzene involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The vinyl group can participate in reactions that modify the compound’s structure and function, leading to its desired effects in different applications.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
2-Bromo-1,3-difluorobenzene: Contains two fluorine atoms instead of a trifluoromethyl group, leading to variations in chemical behavior.
4-Bromo-1-(trifluoromethyl)benzene: Similar structure but without the vinyl group, affecting its chemical properties and uses.
Uniqueness: 2-Bromo-1-(trifluoromethyl)-4-vinylbenzene is unique due to the combination of bromine, trifluoromethyl, and vinyl groups on a single benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-ethenyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIYZYLLJVBWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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